molecular formula C14H14 B090400 1,2-Diphenylethane CAS No. 103-29-7

1,2-Diphenylethane

Cat. No. B090400
M. Wt: 182.26 g/mol
InChI Key: QWUWMCYKGHVNAV-UHFFFAOYSA-N
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Patent
US07982064B2

Procedure details

According to the general procedure, a solution of trans-stilbene (50 mg, 0.28 mmol) and rac-32 (8.8 mg, 0.0056 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 39 (50 mg, 97%). mp 48-50° C. (lit.1 47-49° C.) 1H NMR (300 MHz, CDCl3): δ 7.39-7.25 (m, 10H), 3.01 (s, 4H); 13C NMR (75.5 MHz, CDCl3): δ 141.9, 128.6, 128.5, 126.0, 38.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1(/[CH:7]=[CH:8]/[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl>[C:1]1([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC=C1)\C=C\C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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